molecular formula C11H18N2O B1421812 (5-tert-butyl-2-methoxyphenyl)hydrazine CAS No. 887592-62-3

(5-tert-butyl-2-methoxyphenyl)hydrazine

Cat. No.: B1421812
CAS No.: 887592-62-3
M. Wt: 194.27 g/mol
InChI Key: AYEZUAZMKVRDJV-UHFFFAOYSA-N
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Description

(5-tert-butyl-2-methoxyphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with tert-butyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-tert-butyl-2-methoxyphenyl)hydrazine typically involves the reaction of (5-Tert-butyl-2-methoxy-phenyl)-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(5-Tert-butyl-2-methoxy-phenyl)-amine+Hydrazine hydrateThis compound\text{(5-Tert-butyl-2-methoxy-phenyl)-amine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} (5-Tert-butyl-2-methoxy-phenyl)-amine+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5-tert-butyl-2-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-tert-butyl-2-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • (5-Tert-butyl-2-methoxyphenyl)-isocyanate
  • (5-Tert-butyl-2-methoxyphenyl)-methanamine

Comparison:

  • (5-Tert-butyl-2-methoxyphenyl)-isocyanate: This compound contains an isocyanate group instead of a hydrazine group. It is used in different applications, such as in the production of polyurethane foams and coatings.
  • (5-Tert-butyl-2-methoxyphenyl)-methanamine: This compound has an amine group instead of a hydrazine group. It is used as an intermediate in organic synthesis and has different reactivity compared to (5-tert-butyl-2-methoxyphenyl)hydrazine.

The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(5-tert-butyl-2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)8-5-6-10(14-4)9(7-8)13-12/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEZUAZMKVRDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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